molecular formula C23H28F3N5O B2507528 (2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034495-34-4

(2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2507528
CAS No.: 2034495-34-4
M. Wt: 447.506
InChI Key: AXTWLXDSPCNKNR-UHFFFAOYSA-N
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Description

The compound "(2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" is an organic molecule composed of two aromatic rings, piperazine, and piperidine groups, bearing fluorine, methyl, and trifluoromethyl functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps:

  • Formation of the Pyridine Derivative: : Starting from pyridine, successive methylation at the 2 and 4 positions.

  • Introduction of Trifluoromethyl Group: : Using electrophilic fluorination reagents on pyridine.

  • Formation of Piperazine and Piperidine Rings: : Starting from 1,4-Dibromobutane reacting with piperazine to form a dibromide intermediate, followed by substitution with piperidine.

Industrial Production Methods

Industrial synthesis might employ large-scale flow reactors for efficiency:

  • Use of automated systems to handle multi-step synthesis.

  • Continuous processing for steps requiring precise temperature and pressure control.

  • Optimization of catalyst and solvent systems for each reaction step.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo:

  • Oxidation: : Transformation of methyl groups into carboxyl groups.

  • Reduction: : Reduction of any ketone or aldehyde intermediates.

  • Substitution Reactions: : Nucleophilic aromatic substitution at the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide.

  • Reduction: : Lithium aluminum hydride.

  • Substitution: : Halogenating agents like N-bromosuccinimide.

Major Products

  • Oxidized derivatives, such as carboxyl-containing compounds.

  • Reduced alcohols from ketone reduction.

  • Substituted derivatives with halogens or other nucleophiles.

Scientific Research Applications

Chemistry

The compound can serve as a ligand in coordination chemistry, aiding in the formation of complex metal-organic frameworks.

Biology

Potential use as a precursor for pharmaceutical drugs targeting receptors or enzymes in biological pathways.

Medicine

Possible applications in drug discovery, including treatments for neurological disorders.

Industry

Can be used in materials science for creating specialized polymers or coatings due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylpyridin-3-yl)(4-(5-trifluoromethyl)pyridin-2-yl)methanone: : Lacks the piperazine and piperidine moieties.

  • (2,4-Dimethylpyridin-3-yl)(4-(piperazin-1-yl)piperidin-1-yl)methanone: : Lacks the trifluoromethyl group.

  • (3-Pyridin-2-yl)(4-piperidin-1-yl)methanone: : Lacks both the methyl and trifluoromethyl groups.

Uniqueness

The presence of the trifluoromethyl group and piperazine-piperidine bridge provides unique electronic properties and potential interactions, distinguishing it from similar compounds.

There you have it! A detailed breakdown of this fascinating compound. Curious to dive deeper into any of these sections?

Properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N5O/c1-16-5-8-27-17(2)21(16)22(32)31-9-6-19(7-10-31)29-11-13-30(14-12-29)20-4-3-18(15-28-20)23(24,25)26/h3-5,8,15,19H,6-7,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTWLXDSPCNKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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